Cobimetinib racemate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

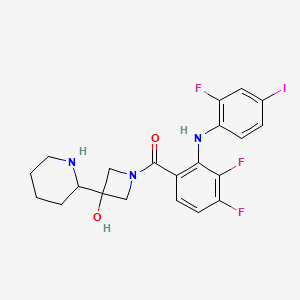

IUPAC Name |

[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMCAPRUBJMWDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679599 |

Source

|

| Record name | [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934662-91-6 |

Source

|

| Record name | [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Cobimetinib in BRAF-Mutant Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobimetinib (B612205), an orally bioavailable, potent, and selective small-molecule inhibitor, has emerged as a critical component in the therapeutic arsenal (B13267) against BRAF-mutant metastatic melanoma. This technical guide provides a comprehensive overview of the mechanism of action of cobimetinib, with a particular focus on its activity in cancer cells harboring BRAF mutations. While the clinically approved formulation of cobimetinib is the (S)-enantiomer, this guide will also address the context of its racemic form. We will delve into the intricate signaling pathways it targets, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays used to characterize its activity.

Stereochemistry of Cobimetinib

Cobimetinib is a chiral molecule, and the clinically active form is the (S)-enantiomer, chemically named (S)-[3,4-difluoro-2-(2-fluoro-4-iodophenylamino)phenyl] [3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone.[1] The (R)-enantiomer of cobimetinib has been reported to be less active.[2] While the term "racemate" implies a 1:1 mixture of both enantiomers, the therapeutic agent is the purified (S)-enantiomer. For the purpose of this guide, "cobimetinib" will refer to the active (S)-enantiomer unless otherwise specified.

Core Mechanism of Action: Targeting the MAPK/ERK Pathway

The primary mechanism of action of cobimetinib is the potent and reversible inhibition of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) kinase 1 (MEK1) and MEK2.[1][3][4][5] MEK1 and MEK2 are dual-specificity protein kinases that are central components of the RAS-RAF-MEK-ERK signaling pathway.

In many cancers, particularly melanoma, activating mutations in the BRAF gene, most commonly the V600E substitution, lead to the constitutive activation of the BRAF protein kinase.[3] This mutant BRAF protein then continuously phosphorylates and activates MEK1 and MEK2, leading to the subsequent phosphorylation and activation of ERK1 and ERK2. Activated ERK translocates to the nucleus and phosphorylates a multitude of transcription factors, promoting uncontrolled cell proliferation, survival, and differentiation.[6][7]

Cobimetinib acts as an allosteric, non-ATP-competitive inhibitor of MEK1 and MEK2.[8] By binding to a pocket adjacent to the ATP-binding site of MEK, cobimetinib prevents the phosphorylation and activation of ERK1/2, thereby blocking the downstream signaling cascade.[9] This inhibition of the MAPK pathway ultimately leads to decreased cell proliferation and increased apoptosis in BRAF-mutant cancer cells.[10][11]

The rationale for combining a MEK inhibitor like cobimetinib with a BRAF inhibitor (e.g., vemurafenib) stems from the development of resistance to BRAF inhibitor monotherapy. One of the key mechanisms of acquired resistance is the reactivation of the MAPK pathway, often through upstream signaling or feedback loops.[12] Dual inhibition of both BRAF and MEK provides a more complete and sustained blockade of the pathway, delaying the onset of resistance and improving clinical outcomes.[3][12]

Signaling Pathway Diagram

The following diagram illustrates the RAS/RAF/MEK/ERK signaling pathway in BRAF-mutant cells and the point of inhibition by cobimetinib.

References

- 1. Cobimetinib - NCI [dctd.cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. drugs.com [drugs.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 7. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mutant BRAF upregulates MCL-1 to confer apoptosis resistance that is reversed by MCL-1 antagonism and cobimetinib in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 12. Cobimetinib Plus Vemurafenib in Patients With Solid Tumors With BRAF Mutations: Results From the Targeted Agent and Profiling Utilization Registry Study - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Cobimetinib Racemate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobimetinib (B612205) is a potent and selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. While the commercially available drug is the enantiomerically pure (S)-cobimetinib, the synthesis and characterization of its racemic form are crucial for research, process development, and as a starting point for chiral resolution. This technical guide provides a comprehensive overview of the synthesis of cobimetinib racemate, detailing a plausible experimental protocol based on publicly available information. Furthermore, it outlines a systematic approach to the characterization of the synthesized racemate, ensuring its identity, purity, and racemic nature. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and pharmaceutical development.

Introduction

Cobimetinib is a small molecule inhibitor of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1][2] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers, promoting cellular proliferation and survival.[3][4] The active pharmaceutical ingredient (API) is the (S)-enantiomer of cobimetinib. However, the synthesis of the racemic mixture is a common strategy in the early stages of drug development, followed by chiral resolution to isolate the desired enantiomer.[2] Understanding the synthesis and characterization of the racemate is therefore of significant importance.

This guide details a potential synthetic route to racemic cobimetinib and the analytical methods required for its thorough characterization.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the coupling of two key intermediates: 3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid and racemic 3-(piperidin-2-yl)azetidin-3-ol. The following is a proposed experimental protocol based on general synthetic strategies for similar compounds.

Proposed Synthetic Scheme

A plausible synthetic route to this compound is outlined below. This pathway avoids the use of chiral catalysts or resolving agents in the early stages, leading to the formation of the racemic product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Racemic 3-(piperidin-2-yl)azetidin-3-ol

The synthesis of this key intermediate can be achieved starting from racemic N-Boc-pipecolic acid through a series of reactions including, but not limited to, amidation, reduction, cyclization, and deprotection.[1] A crucial step involves the reaction with a suitable three-carbon building block to form the azetidine (B1206935) ring.

-

Materials: Racemic N-Boc-pipecolic acid, coupling agents (e.g., HATU, HOBt), reducing agents (e.g., LiAlH4), reagents for azetidine ring formation, and deprotection agents (e.g., trifluoroacetic acid).

-

Procedure:

-

Couple racemic N-Boc-pipecolic acid with a suitable amine to form an amide.

-

Reduce the amide to the corresponding amine.

-

React the resulting intermediate to form the protected azetidinol (B8437883) ring structure.

-

Remove the Boc protecting group using an acid such as trifluoroacetic acid in a suitable solvent like dichloromethane.

-

Neutralize the reaction mixture and extract the product.

-

Purify the product by column chromatography or crystallization.

-

Step 2: Synthesis of 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid

This intermediate is synthesized through a nucleophilic aromatic substitution reaction.

-

Materials: 2,3,4-trifluorobenzoic acid, 2-fluoro-4-iodoaniline, a suitable base (e.g., potassium carbonate), and a high-boiling point solvent (e.g., DMSO).

-

Procedure:

-

Combine 2,3,4-trifluorobenzoic acid, 2-fluoro-4-iodoaniline, and potassium carbonate in DMSO.

-

Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry to yield the desired benzoic acid derivative.

-

Step 3: Amide Coupling to form this compound

The final step is the coupling of the two key intermediates.

-

Materials: Racemic 3-(piperidin-2-yl)azetidin-3-ol, 3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid, a peptide coupling agent (e.g., HATU, HBTU, or EDC/HOBt), a non-nucleophilic base (e.g., DIPEA), and an aprotic solvent (e.g., DMF or CH2Cl2).

-

Procedure:

-

Dissolve 3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid, the peptide coupling agent, and the base in the chosen solvent.

-

Add racemic 3-(piperidin-2-yl)azetidin-3-ol to the reaction mixture.

-

Stir the reaction at room temperature for several hours until completion (monitored by TLC or LC-MS).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

-

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and racemic nature of the synthesized compound.

Structural Elucidation and Purity Determination

The following analytical techniques are recommended for the structural confirmation and purity assessment of the synthesized this compound.

| Analytical Technique | Purpose | Expected Results |

| ¹H NMR | To determine the proton chemical environment and confirm the molecular structure. | Peaks corresponding to the aromatic, piperidine, and azetidine protons with appropriate chemical shifts, multiplicities, and integrations. |

| ¹³C NMR | To identify the number and types of carbon atoms in the molecule. | Resonances for all carbon atoms in the cobimetinib structure. |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the exact mass of cobimetinib. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized compound. | A single major peak indicating a high level of purity. |

| Elemental Analysis | To determine the elemental composition of the compound. | The percentage of C, H, N, F, and I should be in close agreement with the calculated values for the molecular formula of cobimetinib. |

Confirmation of Racemic Nature

The confirmation that the synthesized cobimetinib is a 1:1 mixture of its (S) and (R) enantiomers is a critical characterization step.

Experimental Protocol: Chiral HPLC

-

Principle: Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

-

Instrumentation: An HPLC system equipped with a UV detector and a chiral column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an additive (e.g., diethylamine (B46881) for basic compounds) to improve peak shape. The exact composition should be optimized.

-

Procedure:

-

Dissolve a small amount of the synthesized this compound in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Elute the sample with the optimized mobile phase.

-

Monitor the elution profile using a UV detector at a suitable wavelength.

-

-

Expected Result: A chromatogram showing two peaks of equal area, corresponding to the two enantiomers, confirming the racemic nature of the sample.

Mechanism of Action: Inhibition of the RAS/RAF/MEK/ERK Pathway

Cobimetinib exerts its therapeutic effect by inhibiting MEK1 and MEK2, which are key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, and survival.[3] In many cancers, mutations in genes such as BRAF can lead to the constitutive activation of this pathway, driving uncontrolled cell division.[1] By inhibiting MEK1 and MEK2, cobimetinib prevents the phosphorylation and activation of their downstream targets, ERK1 and ERK2, thereby blocking the signaling cascade and inhibiting tumor growth.[3][4]

Caption: Cobimetinib's inhibition of the RAS/RAF/MEK/ERK signaling pathway.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles, and the characterization methods are standard practices in the pharmaceutical industry. The successful synthesis and thorough characterization of the racemate are fundamental steps in the development of cobimetinib and for further research into its properties and applications. This guide is intended to be a valuable resource for scientists and researchers, facilitating their work in the important field of cancer drug discovery and development.

References

- 1. CN106045969A - Synthesis method of cobimetinib - Google Patents [patents.google.com]

- 2. WO2019086469A1 - Process for the production of cobimetinib - Google Patents [patents.google.com]

- 3. US20180273506A1 - Preparation Method of Cobimetinib - Google Patents [patents.google.com]

- 4. WO2017096996A1 - Preparation method for cobimetinib - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Properties and Solubility of Cobimetinib Racemate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties and solubility characteristics of cobimetinib (B612205) racemate. The information herein is intended to support research, development, and formulation activities involving this potent and selective MEK1/2 inhibitor.

Physicochemical Properties

Cobimetinib is a small molecule inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2, key components of the RAS/RAF/MEK/ERK signal transduction pathway.[1] Understanding its fundamental physicochemical properties is crucial for drug formulation and development. A summary of these properties for the cobimetinib free base is presented in Table 1.

Table 1: Physicochemical Properties of Cobimetinib

| Property | Value | Source |

| Chemical Structure | [3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone | PubChem[2] |

| Molecular Formula | C₂₁H₂₁F₃IN₃O₂ | PubChem[2] |

| Molecular Weight | 531.31 g/mol | RayBiotech[3] |

| Appearance | White to off-white solid | NCI[4] |

| pKa (Strongest Acidic) | 13.37 (Predicted) | DrugBank Online[5] |

| pKa (Strongest Basic) | 9.76 (Predicted) | DrugBank Online[5] |

| logP (Octanol-Water Partition Coefficient) | 3.9 (Predicted) | PubChem[6] |

| Polar Surface Area | 64.6 Ų | PubChem[6] |

| Rotatable Bond Count | 4 | DrugBank Online[5] |

| Hydrogen Bond Donors | 3 | DrugBank Online[5] |

| Hydrogen Bond Acceptors | 4 | DrugBank Online[5] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation design. Cobimetinib exhibits pH-dependent solubility.[4]

Aqueous Solubility

While comprehensive public data on the aqueous solubility of cobimetinib racemate across a wide pH range is limited, it is known to be poorly soluble in water. One source indicates a solubility of <2.22 mg/mL in water.[3] Given its basic pKa, the solubility of cobimetinib is expected to increase in acidic conditions due to the protonation of its basic nitrogen atoms.

Organic Solvent and Formulation Vehicle Solubility

This compound demonstrates good solubility in various organic solvents and formulation vehicles, which is essential for in vitro and in vivo studies.

Table 2: Solubility of this compound in Various Solvents

| Solvent/Vehicle | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | ≥26.55 mg/mL | RayBiotech[3] |

| Ethanol (with gentle warming) | ≥33.53 mg/mL | RayBiotech[3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.71 mM) | MedchemExpress.com[7] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.71 mM) | MedchemExpress.com[7] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.71 mM) | MedchemExpress.com[7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline protocols that can be adapted for the characterization of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the aqueous solubility of this compound at various pH values.

Materials:

-

This compound powder

-

Phosphate buffered saline (PBS) at various pH levels (e.g., 2.0, 4.5, 6.8, 7.4)

-

Scintillation vials

-

Orbital shaker with temperature control

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system for quantification.

Procedure:

-

Add an excess amount of this compound powder to a series of scintillation vials, each containing a known volume of a specific pH buffer.

-

Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the samples to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered samples with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of cobimetinib in the diluted samples using a validated UPLC-MS/MS method.

-

Calculate the solubility at each pH value in mg/mL or µg/mL.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a reliable method for determining the ionization constants (pKa) of a compound.

Objective: To determine the pKa values of this compound.

Materials:

-

This compound

-

Methanol (B129727) or other suitable co-solvent

-

Standardized hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) titrants (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter and electrode

-

Autotitrator or manual titration setup

Procedure:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., a mixture of methanol and water) to ensure solubility throughout the titration.

-

Add KCl to maintain a constant ionic strength.

-

Place the solution in a thermostated vessel and immerse the calibrated pH electrode.

-

For determining basic pKa, titrate the solution with a standardized solution of HCl. For acidic pKa, titrate with standardized NaOH.

-

Record the pH of the solution after each incremental addition of the titrant.

-

Continue the titration past the equivalence point(s).

-

Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point(s) or by analyzing the derivative of the titration curve.

Determination of logP (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).

Objective: To determine the logP of this compound.

Materials:

-

This compound

-

n-Octanol (reagent grade, pre-saturated with water)

-

Water (reagent grade, pre-saturated with n-octanol)

-

Centrifuge tubes

-

Centrifuge

-

Analytical method for quantification (e.g., UPLC-MS/MS)

Procedure:

-

Prepare a stock solution of this compound in either n-octanol or water.

-

Add a known volume of the stock solution to a centrifuge tube containing a known volume of the other phase (water or n-octanol, respectively).

-

Securely cap the tube and shake it vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Allow the mixture to stand for the phases to separate. Centrifuge the tube to ensure complete phase separation.

-

Carefully collect aliquots from both the aqueous and n-octanol layers.

-

Determine the concentration of cobimetinib in each phase using a validated analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Analytical Method for Quantification

Accurate quantification of cobimetinib is essential for solubility and logP studies. UPLC-MS/MS is a highly sensitive and selective method suitable for this purpose.

Instrumentation:

-

UPLC System: Acquity H-Class UPLC system or equivalent.[6]

-

Mass Spectrometer: Xevo TQ-S micro tandem mass spectrometer or equivalent.[6]

-

Column: Waters CORTECS UPLC C18 column (2.1 × 50 mm, 1.6 µm particle size) or similar.[6]

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% formic acid in water.[6]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.[6]

-

Flow Rate: 0.8 mL/min.[6]

-

Injection Volume: 10 µL.[6]

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for cobimetinib and an internal standard.

Mechanism of Action and Signaling Pathway

Cobimetinib is a reversible inhibitor of MEK1 and MEK2, which are upstream regulators of the extracellular signal-related kinase (ERK) pathway.[4][5] This pathway, when constitutively activated by mutations such as BRAF V600E, promotes cellular proliferation and survival in certain cancers like melanoma.[4][5] By inhibiting MEK, cobimetinib blocks the phosphorylation and activation of ERK, thereby inhibiting downstream signaling and tumor cell growth.

This technical guide provides a foundational understanding of the physicochemical properties and solubility of this compound. The experimental protocols outlined offer standardized approaches for in-house characterization, which is vital for formulation development and further research.

References

- 1. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. raybiotech.com [raybiotech.com]

- 3. An UPLC-MS/MS method for the quantification of BRAF inhibitors (vemurafenib, dabrafenib) and MEK inhibitors (cobimetinib, trametinib, binimetinib) in human plasma. Application to treated melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of cobimetinib, cabozantinib, dabrafenib, niraparib, olaparib, vemurafenib, regorafenib and its metabolite regorafenib M2 in human plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of cobimetinib, cabozantinib, dabrafenib, niraparib, olaparib, vemurafenib, regorafenib and its metabolite regorafenib M2 in human plasma by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

In Vitro Evaluation of Cobimetinib in Colorectal Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobimetinib (B612205) is a potent and selective inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, including approximately 50% of colorectal cancers, making it a critical therapeutic target.[3] Cobimetinib's primary mechanism of action involves the reversible inhibition of MEK1/2, which in turn blocks the phosphorylation of ERK1/2, leading to the suppression of downstream signaling and subsequent inhibition of cellular proliferation and induction of apoptosis.[1][2] While clinically approved for the treatment of BRAF V600 mutation-positive melanoma in combination with a BRAF inhibitor, its potential as a therapeutic agent in colorectal cancer is an active area of investigation.[1][3] This technical guide provides a comprehensive overview of the in vitro evaluation of cobimetinib in colorectal cancer cell lines, detailing experimental protocols, summarizing key quantitative data, and illustrating relevant biological pathways and workflows. It is important to note that the studies cited in this guide refer to "cobimetinib" without specifying the stereoisomeric form (i.e., racemate vs. individual enantiomers). Patent literature confirms the existence of cobimetinib stereoisomers and describes methods for their separation, suggesting that the biological activity may differ between enantiomers. However, direct comparative studies of the racemate and its enantiomers in colorectal cancer cell lines are not available in the reviewed literature.

Data Presentation

The following tables summarize the quantitative data from in vitro studies of cobimetinib in various colorectal cancer cell lines.

Table 1: Cell Viability (IC50) of Cobimetinib in Colorectal Cancer Cell Lines

| Cell Line | Cobimetinib Concentration Range | Treatment Duration | Assay | IC50 (µM) | Reference |

| HCT116 | 0 - 1 µM | 48 hours | MTT | ~1 µM | [3] |

| SW480 | 0 - 1 µM | 48 hours | MTT | Not specified | [3] |

| DLD-1 | 0 - 1 µM | 48 hours | MTT | Not specified | [3] |

| HT-29 | 0 - 1 µM | 48 hours | MTT | Not specified | [3] |

| RKO | 0 - 1 µM | 48 hours | MTT | Not specified | [3] |

Table 2: Effects of Cobimetinib on Cell Cycle and Apoptosis in HCT116 Cells

| Parameter | Treatment | Observation | Method | Reference |

| Cell Cycle | 1 µM Cobimetinib for 24 hours | Induction of G1 phase arrest | Flow Cytometry (PI Staining) | [3] |

| Apoptosis | Cobimetinib (concentration not specified) | Increased number of apoptotic cells | Flow Cytometry (Annexin V/PI Staining) | [3] |

| Apoptosis Marker | Cobimetinib (concentration not specified) | Increased cleaved PARP (c-PARP) | Western Blot | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of cobimetinib are provided below.

Cell Culture and Treatment

-

Cell Lines: Human colorectal cancer cell lines HCT116, SW480, DLD-1, HT-29, and RKO are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or other appropriate media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cobimetinib Preparation: Cobimetinib is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO alone) should be included in all experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of cobimetinib (e.g., 0 to 1 µM) and a vehicle control for a specified duration (e.g., 48 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10-20 µL per 100 µL of medium) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with cobimetinib at the desired concentration and duration.

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin-EDTA.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and propidium (B1200493) iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis for MAPK Pathway Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the MAPK pathway.

-

Protein Extraction: After treatment with cobimetinib, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-ERK, total ERK, phospho-MEK, total MEK, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image using a digital imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Cobimetinib inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.

References

Navigating the Stability Landscape of Cobimetinib Racemate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of cobimetinib (B612205) racemate, a potent and selective inhibitor of MEK1 and MEK2 kinases. Understanding the chemical stability of an active pharmaceutical ingredient (API) like cobimetinib is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle, from manufacturing and storage to patient administration. This document outlines a systematic approach to evaluating the stability of cobimetinib racemate through forced degradation studies and provides detailed experimental protocols and data presentation formats to guide researchers in this endeavor.

Introduction to Cobimetinib and its Mechanism of Action

Cobimetinib is a key component in the targeted therapy of certain cancers, particularly in combination with BRAF inhibitors for the treatment of BRAF V600 mutation-positive melanoma. It functions by inhibiting the Mitogen-activated Protein Kinase (MAPK) signaling pathway, specifically MEK1 and MEK2. This pathway, when constitutively activated by mutations such as those in BRAF, leads to uncontrolled cell proliferation and survival. By blocking MEK, cobimetinib effectively halts this signaling cascade, thereby inhibiting cancer cell growth.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of a drug substance. This information is used to develop stability-indicating analytical methods and to understand the intrinsic stability of the molecule. The following sections outline the experimental protocols for subjecting this compound to various stress conditions as mandated by regulatory guidelines.

General Experimental Workflow

The general workflow for conducting forced degradation studies on this compound is depicted below. This process involves subjecting the drug substance to a variety of stress conditions, followed by analysis to identify and quantify any degradation products.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound. These protocols are based on general industry best practices and should be adapted as necessary based on preliminary findings.

2.2.1. Preparation of Cobimetinib Stock Solution

-

Objective: To prepare a stock solution of this compound for use in all stress studies.

-

Procedure:

-

Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.

-

Dissolve the substance in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) and dilute to volume to obtain a concentration of 1 mg/mL.

-

This stock solution should be freshly prepared before initiating the stress studies.

-

2.2.2. Hydrolytic Degradation

-

Objective: To investigate the degradation of cobimetinib in acidic, basic, and neutral aqueous solutions.

-

Procedure:

-

Acidic Hydrolysis: To 1 mL of the cobimetinib stock solution, add 1 mL of 0.1 N hydrochloric acid. Heat the mixture at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours). After each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

-

Basic Hydrolysis: To 1 mL of the cobimetinib stock solution, add 1 mL of 0.1 N sodium hydroxide. Keep the mixture at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). After each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N hydrochloric acid, and dilute with the mobile phase.

-

Neutral Hydrolysis: To 1 mL of the cobimetinib stock solution, add 1 mL of purified water. Heat the mixture at 60 °C for a specified period (e.g., 24, 48, 72 hours). After each time point, withdraw an aliquot and dilute with the mobile phase.

-

2.2.3. Oxidative Degradation

-

Objective: To assess the susceptibility of cobimetinib to oxidation.

-

Procedure:

-

To 1 mL of the cobimetinib stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protect from light for a specified period (e.g., 2, 4, 8, 24 hours).

-

After each time point, withdraw an aliquot and dilute with the mobile phase for immediate analysis.

-

2.2.4. Photolytic Degradation

-

Objective: To determine the photostability of cobimetinib.

-

Procedure:

-

Expose a solution of cobimetinib (1 mg/mL in a suitable solvent) in a photostability chamber to a light source that provides both UV and visible light (e.g., an option 2 ICH-compliant chamber).

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

Analyze both the exposed and control samples at appropriate time intervals.

-

2.2.5. Thermal Degradation

-

Objective: To evaluate the effect of heat on solid-state cobimetinib.

-

Procedure:

-

Place a known amount of solid this compound in a controlled temperature oven at a specified temperature (e.g., 80 °C).

-

At various time points, withdraw samples, dissolve in a suitable solvent, and analyze.

-

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. Based on available patent information, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for this purpose.

Table 1: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 100 x 4.6 mm, 3.5 µm |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., acetonitrile). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

Potential Degradation Pathways

While specific degradation products for cobimetinib are not extensively reported in the public literature, an analysis of its chemical structure allows for the postulation of potential degradation pathways. The molecule contains several functional groups susceptible to degradation, including an amide bond, an aniline (B41778) moiety, and an azetidine (B1206935) ring.

-

Hydrolysis: The amide bond is a likely site for hydrolytic cleavage under both acidic and basic conditions, leading to the formation of a carboxylic acid and an amine.

-

Oxidation: The aniline nitrogen and the tertiary amine in the azetidine ring could be susceptible to oxidation, potentially forming N-oxides. The electron-rich aromatic rings could also undergo hydroxylation.

-

Photolysis: Exposure to light could induce isomerization or racemization at the chiral centers. Photolytic cleavage of bonds is also a possibility.

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Summary of Forced Degradation Results for this compound

| Stress Condition | Reagent/Condition | Duration | % Degradation | Number of Degradants | Remarks (e.g., Major Degradant RRT) |

| Acidic Hydrolysis | 0.1 N HCl | 24 h | |||

| Basic Hydrolysis | 0.1 N NaOH | 4 h | |||

| Neutral Hydrolysis | Water | 72 h | |||

| Oxidative | 3% H₂O₂ | 24 h | |||

| Photolytic | UV/Vis Light | ||||

| Thermal (Solid) | 80 °C |

Table 3: Purity and Mass Balance Analysis

| Stress Condition | % Assay of Cobimetinib | % Total Impurities | Mass Balance (%) |

| Initial | |||

| Acidic Hydrolysis | |||

| Basic Hydrolysis | |||

| Neutral Hydrolysis | |||

| Oxidative | |||

| Photolytic | |||

| Thermal (Solid) |

Conclusion

This technical guide provides a robust framework for investigating the stability and degradation pathways of this compound. While specific degradation products have not been detailed in publicly available literature, the provided experimental protocols and analytical methods offer a sound basis for conducting comprehensive forced degradation studies. The identification and characterization of potential degradation products are essential for ensuring the development of a stable and safe drug product. The information generated from these studies will be invaluable for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life for cobimetinib-containing drug products.

An In-Depth Technical Guide to the Preclinical Pharmacological Profiling of Cobimetinib ((S)-enantiomer)

A Note on "Racemic" Cobimetinib (B612205)

Extensive research into the preclinical and clinical development of cobimetinib (formerly known as GDC-0973 or XL-518) reveals that the active pharmaceutical ingredient is the single (S)-enantiomer, specifically (S)-[3,4-difluoro-2-(2-fluoro-4-iodophenylamino)phenyl] [3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone. Publicly available scientific literature and regulatory documents do not contain pharmacological profiling data for a racemic mixture of cobimetinib. While some sources indicate the (R)-enantiomer is less active, no quantitative comparative data for the racemate is available.

In modern drug development, using a single, more active enantiomer (an enantiopure drug) is standard practice over a racemic mixture. This approach provides a better-defined pharmacological and toxicological profile, avoids potential off-target effects or toxicity from the less active enantiomer, and allows for more precise dosing.

Therefore, this technical guide will focus on the pharmacological profiling of the well-characterized and clinically approved (S)-enantiomer of cobimetinib, which is the scientifically accurate representation of the drug.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cobimetinib is a potent, selective, and orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cellular proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many human cancers, including melanoma, colorectal cancer, and non-small cell lung cancer.[5][6] Cobimetinib is a reversible, allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site of MEK1/2, stabilizing the kinase in an inactive conformation.[5] This prevents the phosphorylation and activation of its downstream effector, ERK, thereby inhibiting tumor cell proliferation and survival.[1]

This guide provides a comprehensive overview of the preclinical pharmacological profile of cobimetinib, focusing on its in vitro and in vivo activity, pharmacokinetics, and pharmacodynamics in relevant cancer models.

Mechanism of Action: Targeting the MAPK Pathway

The RAS/RAF/MEK/ERK pathway is a key signaling cascade that transmits extracellular signals to the nucleus to control gene expression and cellular processes. In many cancers, mutations in upstream components like BRAF (e.g., V600E) or RAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth. Cobimetinib targets MEK1 and MEK2, the kinases directly upstream of ERK, effectively blocking the signal transduction cascade.

Caption: The MAPK signaling pathway and the inhibitory action of Cobimetinib on MEK1/2.

In Vitro Preclinical Profile

Kinase and Cellular Potency

Cobimetinib demonstrates potent and selective inhibition of MEK1. In biochemical assays, it is significantly more selective for MEK1 over MEK2. Its cellular activity is pronounced in cancer cell lines harboring BRAF or KRAS mutations, leading to the inhibition of ERK phosphorylation and subsequent anti-proliferative effects.

Table 1: In Vitro Potency of Cobimetinib

| Assay Type | Model System | Parameter | Value | Reference |

| Biochemical Assay | Recombinant MEK1 | IC50 | 4.2 nM | [6] |

| Cell-based Assay | A375 (BRAF V600E) | pERK IC50 | 1.9 nM | [2] |

| Cell-based Assay | WM-266-4 (BRAF V600D) | pERK IC50 | 3.5 nM | [2] |

| Cell Proliferation | A375 (BRAF V600E) | GI50 | 9.1 nM | [7] |

| Cell Proliferation | Colo205 (BRAF V600E) | GI50 | 8.3 nM | [7] |

| Cell Proliferation | HCT116 (KRAS G13D) | GI50 | 11 nM | [7] |

Experimental Protocols

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of cobimetinib against purified MEK1 enzyme.

-

Procedure:

-

Recombinant active MEK1 is incubated with its substrate, inactive ERK2, in a kinase buffer containing ATP.

-

Serial dilutions of cobimetinib are added to the reaction mixture.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated ERK2 (pERK) is quantified using a suitable detection method, such as an ELISA-based assay with a pERK-specific antibody or a radiometric assay measuring the incorporation of 32P-ATP.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

-

Objective: To measure the potency of cobimetinib in inhibiting MEK activity within a cellular context.

-

Procedure:

-

Cancer cells (e.g., A375 melanoma cells) are seeded in multi-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of cobimetinib for a defined period (e.g., 2 hours).

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Levels of pERK and total ERK are quantified using methods such as Western blotting or a plate-based immunoassay (e.g., AlphaLISA or Meso Scale Discovery).

-

The ratio of pERK to total ERK is calculated for each concentration, and the data are normalized to vehicle-treated controls to determine the IC50 value.

-

-

Objective: To assess the cytostatic effect of cobimetinib on cancer cell lines.

-

Procedure:

-

Cells are seeded in 96-well plates at a low density.

-

After 24 hours, cells are treated with a serial dilution of cobimetinib.

-

Cells are incubated for a prolonged period (e.g., 72 to 96 hours).

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, resazurin (B115843) (AlamarBlue), or CellTiter-Glo, which measures metabolic activity or ATP content, respectively.

-

The concentration of cobimetinib that causes a 50% reduction in cell growth (GI50) compared to untreated controls is calculated from the dose-response curve.

-

In Vivo Preclinical Profile

Pharmacodynamics and Anti-Tumor Efficacy

In preclinical xenograft models, orally administered cobimetinib demonstrates dose-dependent inhibition of tumor pERK and significant anti-tumor activity. The pharmacodynamic effect (pERK inhibition) in tumors is sustained, often lasting longer than what would be predicted from plasma drug concentrations alone.[1]

Table 2: In Vivo Efficacy of Cobimetinib in Xenograft Models

| Model | Cancer Type | Dosing Schedule | Outcome | Reference |

| A375 | BRAF V600E Melanoma | 10 mg/kg, QD, PO | 85% Tumor Growth Inhibition | [2] |

| WM-266-4 | BRAF V600D Melanoma | 10 mg/kg, QD, PO | 70% Tumor Growth Inhibition | [1] |

| Colo205 | BRAF V600E Colorectal | 10 mg/kg, QD, PO | Significant Tumor Growth Inhibition | [3][8] |

Experimental Protocols

-

Objective: To evaluate the anti-tumor efficacy of cobimetinib in an in vivo setting.

-

Procedure:

-

Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with human cancer cells (e.g., 5-10 x 106 A375 cells).

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).

-

Mice are randomized into vehicle control and treatment groups.

-

Cobimetinib is administered orally (PO) at specified doses and schedules (e.g., once daily, QD).

-

Tumor volume (calculated as (Length x Width2)/2) and body weight are measured regularly (e.g., twice weekly).

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., pERK levels).

-

Efficacy is reported as percent tumor growth inhibition (%TGI) or tumor regression.

-

References

- 1. Bridging the gap between preclinical and clinical studies using pharmacokinetic-pharmacodynamic modeling: an analysis of GDC-0973, a MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alternative Synthesis of Cobimetinib | CoLab [colab.ws]

- 3. WO2019086469A1 - Process for the production of cobimetinib - Google Patents [patents.google.com]

- 4. CN106045969A - Synthesis method of cobimetinib - Google Patents [patents.google.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Vemurafenib plus cobimetinib in the treatment of mutated metastatic melanoma: the CoBRIM trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Bridging the Gap between Preclinical and Clinical Studies Using Pharmacokinetic–Pharmacodynamic Modeling: An Analysis of GDC-0973, a MEK Inhibitor | Semantic Scholar [semanticscholar.org]

The Genesis of a Targeted Therapy: An In-depth Guide to the Discovery and Development of Cobimetinib

A Technical Whitepaper for Drug Development Professionals

Abstract

Cobimetinib (B612205) (Cotellic®) represents a significant milestone in the targeted therapy of cancer, specifically for patient populations with mutations in the BRAF gene. As a potent, selective, and reversible inhibitor of the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) kinase 1 and 2 (MEK1/2), its development has provided a critical component for combination therapies that have substantially improved outcomes for patients with unresectable or metastatic melanoma. This technical guide provides a comprehensive overview of the historical development of cobimetinib, from its initial discovery as XL518 by Exelixis to its clinical validation and approval in partnership with Genentech. We will delve into its mechanism of action, present key preclinical and clinical data in a structured format, detail the methodologies of pivotal experiments, and visualize the complex biological and developmental pathways involved.

Introduction: The Rationale for MEK Inhibition

The RAS/RAF/MEK/ERK signaling pathway, also known as the MAPK pathway, is a critical intracellular cascade that regulates cellular processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a hallmark of many human cancers.[3] Activating mutations in upstream components, particularly in the BRAF gene (most commonly V600E), lead to constitutive signaling through the pathway, driving uncontrolled tumor growth.[4][5]

While the development of BRAF inhibitors like vemurafenib (B611658) provided a major breakthrough, their efficacy was often limited by the emergence of acquired resistance, frequently driven by the reactivation of the MAPK pathway.[6] This clinical challenge highlighted the strategic importance of targeting downstream nodes in the pathway. MEK1 and MEK2, as the immediate downstream effectors of RAF kinases and the sole activators of ERK1/2, presented a logical and compelling target for therapeutic intervention.[1][2] Inhibiting MEK offers a method to block signaling from RAF, potentially overcoming or delaying resistance to BRAF inhibitors. This rationale laid the groundwork for the discovery and development of cobimetinib.

Historical Development and Discovery Timeline

The journey of cobimetinib from a laboratory compound to an FDA-approved medicine is a testament to strategic drug discovery and collaborative development. Initially known by the identifiers XL518 and later GDC-0973, its development was pioneered by Exelixis, Inc. and brought to fruition through a collaboration with Genentech, a member of the Roche Group.[6][7][8]

-

Discovery (Pre-2006): Exelixis internally discovered the compound, identified as XL518, as a potent and selective MEK inhibitor.[6][9] The discovery efforts involved optimizing a diphenylamine (B1679370) series of compounds to improve metabolic and safety profiles, leading to the identification of XL518.[10]

-

IND and Early Clinical Development (2006-2008): Exelixis advanced XL518 to Investigational New Drug (IND) status.[6] In late 2006, a worldwide collaboration agreement was established with Genentech.[11][12] Exelixis remained responsible for the initial Phase 1 clinical trial to determine the maximum tolerated dose (MTD).[6][13]

-

Genentech Development (2008 onwards): In March 2008, following the successful determination of the MTD, Genentech exercised its option to take over the further clinical development of the compound, now also referred to as GDC-0973.[6][13]

-

Pivotal Trials and Regulatory Milestones (2013-2015): The landmark Phase III coBRIM study was initiated to evaluate cobimetinib in combination with the BRAF inhibitor vemurafenib.[4] In 2014, the U.S. Food and Drug Administration (FDA) granted cobimetinib orphan drug designation for melanoma with a BRAF V600 mutation.[14] Based on the robust positive results from the coBRIM study, Genentech filed a New Drug Application (NDA) with the FDA in late 2014.[12]

-

Approval and Commercialization (2015): The first global approval for cobimetinib was granted in Switzerland.[15] On November 10, 2015, the U.S. FDA approved cobimetinib (trade name Cotellic) for use in combination with vemurafenib for the treatment of patients with BRAF V600E or V600K mutation-positive unresectable or metastatic melanoma.[16]

-

Indication Expansion (2021-2022): The therapeutic utility of cobimetinib was further expanded. It received orphan drug designation for histiocytic neoplasms in 2021 and full FDA approval for this indication in 2022.[14]

Mechanism of Action: Allosteric Inhibition of MEK

Cobimetinib is a non-ATP-competitive, reversible, and highly selective allosteric inhibitor of MEK1 and MEK2.[1][2][5] It binds to a unique pocket adjacent to the ATP-binding site of the MEK enzyme.[2] This binding event locks the MEK protein into a catalytically inactive conformation, which prevents the phosphorylation and subsequent activation of its only known substrates, ERK1 and ERK2.[1][2] By blocking this critical downstream step, cobimetinib effectively halts the signal transduction cascade that promotes cell proliferation and survival.[4][5]

In cancers with a BRAF V600 mutation, the RAF kinase is constitutively active, leading to persistent MEK and ERK activation.[4] The co-administration of cobimetinib and a BRAF inhibitor like vemurafenib targets this pathway at two distinct nodes.[4] This dual inhibition leads to a more profound and durable suppression of the MAPK pathway, which has been shown to increase apoptosis in vitro and reduce tumor growth in vivo to a greater extent than either agent alone.[4]

Quantitative Data Summary

The development of cobimetinib was supported by robust preclinical and clinical data.

Preclinical Activity

Cobimetinib demonstrated potent and selective inhibition of MEK and significant anti-tumor activity in various preclinical models.

| Parameter | Value | Model System | Reference |

| Biochemical Potency | |||

| MEK1 IC₅₀ | <1 nM | Enzymatic Assay (ERK phosphorylation) | |

| Cellular Potency | |||

| IC₅₀ (IMR-32 Cells) | 0.07 µM | Neuroblastoma Cell Line | [15] |

| In Vivo Efficacy | |||

| pERK IC₅₀ (single dose) | 0.52 µmol/L | A375 Xenograft (BRAF V600E) | |

| Tumor Growth Inhibition | 60% @ 1 mg/kg | MDA-MB-231T Xenograft | [10] |

| Tumor Growth Inhibition | 93% @ 3 mg/kg | MDA-MB-231T Xenograft | [10] |

Clinical Efficacy (Phase III coBRIM Study)

The pivotal coBRIM trial established the clinical benefit of adding cobimetinib to vemurafenib in patients with previously untreated BRAF V600 mutation-positive advanced melanoma.[4][5]

| Endpoint | Cobimetinib + Vemurafenib (n=247) | Placebo + Vemurafenib (n=248) | Hazard Ratio (95% CI) / p-value | Reference |

| Progression-Free Survival (PFS) | ||||

| Median PFS (updated) | 12.3 months | 7.2 months | 0.58 (0.46 - 0.72); p<0.0001 | [4] |

| 5-Year PFS Rate | 14% | 10% | N/A | [5] |

| Overall Survival (OS) | ||||

| Median OS (final) | 22.3 months | 17.4 months | 0.70 (0.55 - 0.90); p=0.005 | [4][5] |

| 5-Year OS Rate | 31% | 26% | N/A | [5] |

| Response Rates | ||||

| Objective Response Rate (ORR) | 70% | 50% | p<0.001 | |

| Complete Response (CR) | 16% | 10% | N/A |

Key Experimental Protocols

Preclinical: In Vivo Xenograft Efficacy Study

This protocol is a representative summary based on methods used to evaluate MEK inhibitors in models like the A375 human melanoma xenograft.[12]

-

Cell Line: A375 human melanoma cells, which harbor the BRAF V600E mutation, are cultured in standard RPMI medium supplemented with 10% fetal bovine serum and antibiotics.

-

Animal Model: Female athymic nude mice (4-6 weeks old) are used.

-

Tumor Implantation: A suspension of A375 cells (e.g., 5 x 10⁶ cells in a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.

-

Study Initiation: Tumors are allowed to grow to a predetermined average size (e.g., 100-200 mm³). Mice are then randomized into treatment and control cohorts.

-

Drug Administration: Cobimetinib is formulated for oral gavage and administered daily at specified doses (e.g., 1, 3, 10 mg/kg). The control group receives the vehicle solution.

-

Data Collection: Tumor volume is measured 2-3 times weekly using digital calipers (Volume = (Width² x Length)/2). Mouse body weight is monitored as an indicator of toxicity.

-

Endpoint Analysis: The study concludes when tumors in the control group reach a specified maximum size. Efficacy is determined by comparing the mean tumor volume in the treatment groups to the control group. Tumor samples may be harvested for pharmacodynamic analysis (e.g., Western blot for pERK levels).

Preclinical: Western Blot for pERK Inhibition

This protocol describes the method used to confirm target engagement by measuring the inhibition of ERK phosphorylation in treated cells or tumor tissue.[15]

-

Sample Preparation: Cultured cells or homogenized tumor tissue are lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard assay, such as the BCA assay, to ensure equal loading.

-

Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

The membrane is washed again and then incubated with a chemiluminescent substrate.

-

-

Detection: The signal is detected using an imaging system. The membrane is then stripped and re-probed with an antibody for total ERK to confirm equal protein loading. The ratio of p-ERK to total ERK is calculated to determine the degree of inhibition.

Clinical: The coBRIM Phase III Trial (NCT01689519)

This protocol provides a summary of the pivotal study that led to the approval of the cobimetinib-vemurafenib combination.[1][4][10]

-

Study Design: An international, randomized, double-blind, placebo-controlled Phase III study.

-

Patient Population: 495 patients with previously untreated, unresectable locally advanced (Stage IIIC) or metastatic (Stage IV) melanoma with a confirmed BRAF V600 mutation. Key eligibility criteria included an ECOG performance status of 0 or 1 and adequate organ function.

-

Randomization: Patients were randomly assigned in a 1:1 ratio to receive either cobimetinib plus vemurafenib or placebo plus vemurafenib.

-

Treatment Regimen:

-

Combination Arm: Cobimetinib 60 mg orally once daily for 21 consecutive days, followed by a 7-day rest period (21/7 schedule), plus Vemurafenib 960 mg orally twice daily continuously.

-

Control Arm: Placebo on a 21/7 schedule plus Vemurafenib 960 mg orally twice daily continuously.

-

-

Primary Endpoint: Progression-Free Survival (PFS), as assessed by the investigator according to RECIST v1.1 criteria.

-

Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response, and safety.

-

Assessments: Tumor assessments were performed at baseline and every 8 weeks thereafter. Safety was monitored continuously, including serial cardiac and ophthalmic evaluations.

Conclusion

The development of cobimetinib is a paradigm of modern, mechanism-based drug discovery. Originating from rational medicinal chemistry efforts at Exelixis and advancing through a robust, large-scale clinical program led by Genentech, it successfully validated MEK as a therapeutic target in BRAF-mutant melanoma. The preclinical data demonstrated potent and selective pathway inhibition, which translated directly into significant clinical benefit in the pivotal coBRIM trial. The combination of cobimetinib and vemurafenib established a new standard of care, offering patients improved progression-free and overall survival compared to BRAF inhibitor monotherapy. The story of cobimetinib underscores the power of targeting key signaling nodes and the strategic value of combination therapies in overcoming cancer's adaptive resistance mechanisms. Its continued investigation in other tumor types and combinations ensures its place in the oncology armamentarium will continue to evolve.

References

- 1. 5-Year Outcomes with Cobimetinib plus Vemurafenib in BRAFV600 Mutation–Positive Advanced Melanoma: Extended Follow-up of the coBRIM Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. Cobimetinib combined with vemurafenib in advanced BRAF(V600)-mutant melanoma (coBRIM): updated efficacy results from a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. A first-in-human phase I study to evaluate the MEK1/2 inhibitor, cobimetinib, administered daily in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. coBRIM: a phase 3, double-blind, placebo-controlled study of vemurafenib versus vemurafenib + cobimetinib in previously untreated BRAFV600 mutation–positive patients with unresectable locally advanced or metastatic melanoma (NCT01689519) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Year Outcomes with Cobimetinib plus Vemurafenib in BRAFV600 Mutation-Positive Advanced Melanoma: Extended Follow-up of the coBRIM Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A375 Xenograft Model - Altogen Labs [altogenlabs.com]

- 12. nice.org.uk [nice.org.uk]

- 13. Targeted inhibition of MEK1 by cobimetinib leads to differentiation and apoptosis in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ascopubs.org [ascopubs.org]

- 16. An in vivo avian model of human melanoma to perform rapid and robust preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chiral Separation of Cobimetinib Racemate by High-Performance Liquid Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cobimetinib (B612205) is a potent and selective inhibitor of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is implicated in the proliferation of various tumor cells.[3][] Cobimetinib, marketed as Cotellic®, is used in combination with BRAF inhibitors for the treatment of unresectable or metastatic melanoma with specific BRAF V600 mutations.[1][2]

The chemical structure of cobimetinib, (S)-[3,4-difluoro-2-(2-fluoro-4-iodophenylamino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone, contains two chiral centers, one on the piperidine (B6355638) ring and one on the azetidine (B1206935) ring, leading to the possibility of multiple stereoisomers.[5] The commercially available drug is the (S, S) enantiomer. As different enantiomers of a drug can exhibit varied pharmacological, pharmacokinetic, and toxicological profiles, regulatory agencies often require the analysis and control of stereoisomeric purity.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for the separation and quantification of enantiomers.[6] Polysaccharide-based CSPs, particularly those derived from derivatized cellulose (B213188) and amylose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including basic nitrogen-containing heterocyclic molecules similar to cobimetinib.[7][8]

This application note presents a proposed HPLC method for the chiral separation of cobimetinib racemate. As no specific validated method is publicly available, this protocol is a starting point for method development, based on established principles for separating structurally related chiral compounds.

Disclaimer: The following protocol is a proposed starting point for method development and has not been experimentally validated for cobimetinib. Optimization of the chromatographic conditions may be required to achieve the desired separation.

Proposed Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Chiral Column: A polysaccharide-based CSP is recommended. A good starting point would be a Chiralpak® IA [Amylose tris(3,5-dimethylphenylcarbamate), immobilized] column, 250 x 4.6 mm, 5 µm particle size. Immobilized polysaccharide CSPs offer broad solvent compatibility.[7]

-

Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

-

Chemicals:

-

This compound standard

-

n-Hexane (HPLC grade)

-

Ethanol (HPLC grade, 200 proof)

-

Diethylamine (DEA) (HPLC grade)

-

Methanol (HPLC grade)

-

Isopropanol (HPLC grade)

-

Chromatographic Conditions

The proposed method utilizes a normal-phase elution mode, which is often successful for the chiral separation of basic compounds on polysaccharide CSPs. The addition of a basic modifier like DEA is crucial for improving peak shape and resolution.

Table 1: Proposed HPLC Conditions for Chiral Separation of Cobimetinib

| Parameter | Proposed Condition |

| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 20 minutes |

Standard Solution Preparation

-

Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

-

Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with the mobile phase. Sonicate briefly to ensure complete dissolution and mixing.

System Suitability

Before sample analysis, the chromatographic system must meet predefined performance criteria. A system suitability test should be performed by injecting the working standard solution six times.

Table 2: Illustrative System Suitability Criteria

| Parameter | Acceptance Criteria |

| Resolution (Rs) | Rs ≥ 1.5 between the two enantiomer peaks |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 for each enantiomer peak |

| Theoretical Plates (N) | N ≥ 2000 for each enantiomer peak |

| Precision (%RSD) | %RSD of peak area and retention time ≤ 2.0% (for n=6) |

Illustrative Data Presentation

The following table presents expected, illustrative data for the chiral separation of cobimetinib based on the proposed method. Actual results may vary and will require experimental verification.

Table 3: Typical Expected Chromatographic Results (Illustrative)

| Compound | Retention Time (min) | Tailing Factor | Resolution (Rs) |

| Enantiomer 1 | ~ 10.5 | 1.1 | - |

| Enantiomer 2 | ~ 13.2 | 1.2 | ~ 2.5 |

Visualizations

Signaling Pathway

Cobimetinib functions by inhibiting MEK1 and MEK2 within the MAPK/ERK signaling cascade.

Caption: MAPK/ERK signaling pathway with the inhibitory action of Cobimetinib.

Experimental Workflow

The following diagram outlines the general workflow for the chiral analysis of a cobimetinib sample.

Caption: Experimental workflow for the chiral separation of this compound.

Conclusion

This application note provides a comprehensive, proposed protocol for the chiral separation of this compound using HPLC with a polysaccharide-based chiral stationary phase. The suggested method, utilizing a Chiralpak® IA column with a normal-phase mobile phase containing a basic additive, serves as a robust starting point for researchers in pharmaceutical analysis and drug development. While this method is based on established principles for separating similar N-heterocyclic basic compounds, it requires experimental validation and potential optimization to achieve baseline separation and meet specific analytical requirements. The provided workflows and diagrams offer a clear guide for both the underlying biological context and the practical execution of the analysis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cobimetinib - NCI [dctd.cancer.gov]

- 3. What is the mechanism of Cobimetinib Fumarate? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Cobimetinib Racemate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobimetinib (B612205) is a potent and selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] While the clinically approved form is the (S)-enantiomer, the synthesis of the racemate is a crucial step for subsequent chiral resolution or for use in preclinical research where stereospecificity is not immediately required. This document provides a detailed laboratory protocol for the multi-step synthesis of cobimetinib racemate. The synthesis involves the preparation of key intermediates, a Grignard reaction to assemble the core azetidine-piperidine structure, and a final amide coupling followed by deprotection.

MEK Signaling Pathway

Cobimetinib targets the MEK kinases within the MAPK/ERK pathway, a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a common feature in many cancers. The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling cascade.

References

Application Note: Chiral LC-MS/MS Method for the Quantification of Cobimetinib Enantiomers in Human Plasma

Introduction